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Introduction:

Sartorypyrones are a class of fungal meroterpenoids with potential therapeutic applications.

Understanding their biosynthesis is crucial for harnessing their full potential through metabolic

engineering and synthetic biology approaches. This document provides a detailed guide to

utilizing CRISPR-Cas9 technology for studying the biosynthesis of Sartorypyrone A, focusing

on the "spy" biosynthetic gene cluster (BGC) from the pathogenic fungus Aspergillus fumigatus.

The protocols outlined herein are based on the successful heterologous expression and gene

characterization of this pathway in the model organism Aspergillus nidulans.

The "spy" BGC in A. fumigatus is comprised of six contiguous genes responsible for the

production of Sartorypyrone A and related compounds.[1] Targeted gene disruption using

CRISPR-Cas9 is a powerful tool to elucidate the function of each gene in the pathway, identify

pathway intermediates, and potentially generate novel derivatives.

Data Presentation
The following table summarizes the key genes in the Sartorypyrone A ("spy") biosynthetic

gene cluster and the observed metabolic products upon their individual deletion in a
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heterologous Aspergillus nidulans expression system. While precise yields were not detailed in

the primary literature, the qualitative impact on the metabolic profile is presented.

Table 1: Genes of the Sartorypyrone A (spy) Biosynthetic Gene Cluster and Metabolite

Production in Gene Deletion Mutants.

Gene ID (A.
fumigatus Af293)

Gene Name Proposed Function
Key Metabolites
Detected in
Deletion Mutant

Afu8g02400 spyA

Non-reducing

polyketide synthase

(NR-PKS)

Accumulation of

Triacetic Acid Lactone

(TAL)

Afu8g02360 spyB Acetyltransferase

Absence of

Sartorypyrone A and

Sartorypyrone C

Afu8g02370 spyC
FAD-dependent

monooxygenase

Accumulation of

Sartorypyrone D

Afu8g02390 spyD Terpene cyclase
Absence of cyclic

meroterpenoids

Afu8g02380 spyE

Geranylgeranyl

pyrophosphate

(GGPP) synthase

Absence of

geranylgeranylated

compounds

Afu8g02410 spyF Prenyltransferase
Absence of prenylated

polyketides

Data compiled from the findings of Lin et al., 2023.

Experimental Protocols
This section provides a detailed methodology for CRISPR-Cas9-mediated gene deletion to

study the Sartorypyrone A biosynthetic pathway heterologously expressed in Aspergillus

nidulans.

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion of a spy Gene in Aspergillus nidulans
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1. Target Selection and sgRNA Design: a. Identify the target gene within the "spy" BGC to be

deleted (e.g., spyA). b. Use a gRNA design tool to select a 20-nucleotide protospacer

sequence targeting the gene of interest. The protospacer must be immediately upstream of a

Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

2. Vector Construction: a. Synthesize two complementary oligonucleotides encoding the

chosen 20-bp sgRNA spacer sequence. b. Anneal the oligonucleotides to generate a double-

stranded DNA fragment. c. Clone the annealed sgRNA cassette into a suitable Aspergillus

CRISPR-Cas9 expression vector. This vector should contain the Cas9 nuclease under a

constitutive or inducible promoter and a selection marker (e.g., hygromycin resistance).

3. Preparation of a Repair Template: a. To facilitate homology-directed repair (HDR), a repair

template is required. This can be a selectable marker cassette flanked by 50-bp homology

arms corresponding to the regions upstream and downstream of the target gene's open

reading frame. b. Alternatively, for marker-less deletion, a short single-stranded or double-

stranded DNA fragment containing the upstream and downstream homology arms can be used

to promote non-homologous end joining (NHEJ) with a small deletion.

4. Protoplast Preparation and Transformation: a. Grow the A. nidulans strain heterologously

expressing the "spy" BGC in liquid minimal medium. b. Harvest the mycelia and digest the cell

walls using a suitable enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to

generate protoplasts. c. Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the

repair template using a polyethylene glycol (PEG)-calcium chloride-mediated method.

5. Selection and Screening of Transformants: a. Plate the transformed protoplasts on

regeneration medium containing the appropriate selective agent (e.g., hygromycin). b. Isolate

individual transformant colonies. c. Screen for successful gene deletion by PCR using primers

flanking the target gene locus. A successful deletion will result in a smaller PCR product (in the

case of marker-less deletion) or a larger product (if a marker has been inserted). d. Confirm the

deletion by Sanger sequencing of the PCR product.

Protocol 2: Metabolite Extraction and Analysis

1. Fungal Cultivation: a. Inoculate the confirmed gene deletion mutants and the wild-type

expression strain into a suitable liquid production medium. b. Incubate the cultures under
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conditions known to promote secondary metabolite production (e.g., specific temperature,

shaking speed, and duration).

2. Metabolite Extraction: a. Separate the fungal mycelia from the culture broth by filtration. b.

Extract the mycelia with an organic solvent such as ethyl acetate or methanol. c. Extract the

culture filtrate with an equal volume of ethyl acetate. d. Combine the organic extracts and

evaporate to dryness under reduced pressure.

3. LC-MS Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b.

Analyze the extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-

MS) to identify and compare the metabolic profiles of the wild-type and mutant strains. c.

Compare the retention times and mass spectra with known standards of Sartorypyrone A and

other related compounds to confirm their identities.
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Caption: Experimental workflow for CRISPR-Cas9 mediated study of Sartorypyrone A
biosynthesis.
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Caption: Proposed biosynthetic pathway of Sartorypyrone A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3026389?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026389?utm_src=pdf-body
https://www.benchchem.com/product/b3026389?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic
secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus
sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unlocking Fungal Pharmacy: A CRISPR-Cas9
Approach to Elucidate Sartorypyrone A Biosynthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3026389#using-crispr-cas9-to-study-
sartorypyrone-a-biosynthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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